3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Description
3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a synthetic isoquinolinecarbonitrile derivative characterized by a tetrahydroisoquinoline core substituted with a 4-fluorobenzylsulfanyl group at position 3 and a 4-methylphenyl group at position 1.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2S/c1-16-6-10-18(11-7-16)23-21-5-3-2-4-20(21)22(14-26)24(27-23)28-15-17-8-12-19(25)13-9-17/h6-13H,2-5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWIOUGVRRMQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS No. 691868-94-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activity, and relevant research findings.
- Molecular Formula : CHFNS
- Molecular Weight : 388.5 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with a fluorobenzyl sulfanyl group and a methylphenyl substituent.
Anticancer Properties
Research has indicated that compounds with isoquinoline structures often exhibit anticancer activity. A study evaluated the cytotoxic effects of similar isoquinoline derivatives on various cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Apoptosis induction |
Neuroprotective Effects
Isoquinoline derivatives have also been studied for their neuroprotective properties. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Antimicrobial Activity
The compound's potential antimicrobial activity was assessed against various bacterial strains. Preliminary results indicated moderate antibacterial effects, particularly against Gram-positive bacteria, suggesting a possible role in treating infections.
Case Studies and Research Findings
-
Cytotoxicity Study :
A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of several tetrahydroisoquinoline derivatives on cancer cell lines. The results indicated that modifications to the sulfanyl group significantly influenced cytotoxicity levels. -
Neuroprotection Research :
Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline compounds. It was found that these compounds could mitigate neuronal damage in models of Parkinson's disease by reducing oxidative stress markers. -
Antimicrobial Testing :
A recent study evaluated the antimicrobial properties of various isoquinoline derivatives, including the target compound. The findings revealed promising activity against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting substituent variations, molecular weights (MW), and available
*Estimated MW for target compound (C24H21FN2S): ~388.5 g/mol.
Structural and Functional Analysis
In contrast, the 4-tert-butylbenzylsulfanyl group (CAS 691868-95-8) adds steric bulk and hydrophobicity, which may improve membrane permeability but reduce solubility .
The 2-fluorophenyl substituent (CAS 861209-36-1) introduces ortho-substitution effects, which may hinder rotational freedom and influence conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
